molecular formula C10H11NO6 B6157518 2-(2,5-dimethoxy-4-nitrophenyl)acetic acid CAS No. 3914-94-1

2-(2,5-dimethoxy-4-nitrophenyl)acetic acid

Cat. No.: B6157518
CAS No.: 3914-94-1
M. Wt: 241.2
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Description

2-(2,5-dimethoxy-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C10H11NO6. It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxy-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxy-4-nitrophenyl)acetic acid and its derivatives depends on the specific application and the molecular targets involved. In pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the nitro group and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethoxy-4-nitrophenyl)acetic acid is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetic acid moiety also provides additional functional versatility compared to similar compounds .

Properties

CAS No.

3914-94-1

Molecular Formula

C10H11NO6

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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